![molecular formula C16H19N3O2S B2695279 3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE CAS No. 1448132-75-9](/img/structure/B2695279.png)

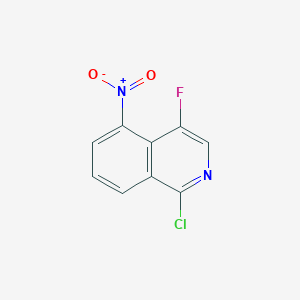

3-METHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a derivative of benzamide and thiazole. The thiazole moiety has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of novel heterocyclic compounds derived from various starting materials, showcasing the importance of benzamide derivatives in the development of new chemical entities. For instance, novel compounds have been synthesized with potential anti-inflammatory and analgesic properties, indicating the versatility of benzamide scaffolds in medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Benzamide derivatives have been studied for their antimicrobial activity, with several new pyridine derivatives showing variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Molecular Docking and Antimicrobial Evaluation

Further research into substituted benzothiazoles derivatives reveals their docking properties and antimicrobial activity. This suggests the applicability of such compounds in the design and synthesis of more potent derivatives for antimicrobial resistance (Anuse et al., 2019).

Inhibitors of Presynaptic Choline Transporter

The synthesis and structure-activity relationships of benzamides, including those with piperidin-4-yl moieties, have been explored for their role as inhibitors of the presynaptic choline transporter. This demonstrates their potential in neuropharmacology and the treatment of disorders associated with cholinergic transmission (Bollinger et al., 2015).

Antiproliferative Effects on Human Leukemic Cells

The antiproliferative effects of benzamide derivatives on human leukemic cells have been documented, showing the potential of these compounds in cancer research. Specifically, certain derivatives exhibited potent activity against various cancer cell lines, indicating their therapeutic potential (Kumar et al., 2014).

Orientations Futures

The future directions for “3-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” could involve further studies to confirm their binding with human receptors for the design and development of potent antagonists . Additionally, more research is needed to understand its potential biological activities and applications.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets . They have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes . For example, some thiazole derivatives have been reported to inhibit the TGF-β-induced Smad2/3 phosphorylation at a cellular level .

Result of Action

Thiazole derivatives have been associated with various cellular effects, such as inducing apoptosis in certain cancer cells .

Analyse Biochimique

Biochemical Properties

They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

It’s suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It could interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

3-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-21-14-4-2-3-12(11-14)15(20)18-13-5-8-19(9-6-13)16-17-7-10-22-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLLTYICHIEJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)

![4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2695207.png)

![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)

![methyl6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride,Mixtureofdiastereomers](/img/structure/B2695212.png)

![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2695214.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)

![N-(2-ethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2695219.png)